molecular formula C13H16N2O2 B5119361 N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide

N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B5119361
M. Wt: 232.28 g/mol
InChI Key: KHROGJAGCCXEEY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide is an organic compound that features a cyclopropyl group, a 4-methylbenzyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of cyclopropylamine with 4-methylbenzyl chloride in the presence of a base, followed by the addition of ethanediamide. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or sodium hydride are commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like amines or alcohols.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups may enhance binding affinity and specificity, while the ethanediamide backbone provides stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-(4-fluorobenzyl)ethanediamide
  • N-cyclopropyl-N’-(4-chlorobenzyl)ethanediamide
  • **N

Properties

IUPAC Name

N'-cyclopropyl-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-2-4-10(5-3-9)8-14-12(16)13(17)15-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHROGJAGCCXEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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